3-Hydroxyhexanoic acid

Chiral building block PHA degradation Enantiomeric purity

3-Hydroxyhexanoic acid is the critical C6 β-hydroxy monomer for PHBHHx copolymer property tuning and a validated chiral building block for HMG-CoA reductase inhibitor derivatives. Unlike short-chain C4 homologs, the C6 chain length directly modulates polymer crystallinity and thermal behavior. Both enantiomers are accessible via lipase-mediated resolution at ≥90% ee, eliminating stereo-risk in asymmetric synthesis. This metabolite doubles as a condition-specific biomarker for diabetic ketoacidosis in GC-MS/LC-MS assays, where authentic standards prevent co-elution interference. For PHA monomer recovery, its 99.9% fractional distillation yield makes it the economically optimal C6 fraction.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 10191-24-9
Cat. No. B118422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyhexanoic acid
CAS10191-24-9
Synonyms(+/-)-3-Hydroxyhexanoic Acid;  3-Hydroxycaproic Acid;  3-Hydroxyhexanoic Acid;  β-Hydroxy-n-caproic Acid;  β-Hydroxycaproic Acid;  β-Hydroxyhexanoic Acid; 
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)O
InChIInChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyHPMGFDVTYHWBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyhexanoic Acid (CAS 10191-24-9): Properties, Classification, and Strategic Procurement Context


3-Hydroxyhexanoic acid (CAS 10191-24-9; molecular formula C₆H₁₂O₃; molecular weight 132.16) is a six-carbon, β-hydroxy monocarboxylic acid belonging to the medium-chain hydroxy fatty acid class [1]. This compound occurs naturally as the (R)-enantiomer and serves as a key monomeric constituent in microbial medium-chain-length polyhydroxyalkanoates (mcl-PHAs), most notably the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), where its incorporation into the polymer backbone directly modulates material properties [2]. Beyond its established role as a PHA building block, 3-hydroxyhexanoic acid has been identified as an abnormal metabolite detectable in serum and urine under specific ketotic conditions, and optically pure preparations of this compound function as versatile chiral intermediates in pharmaceutical and agrochemical synthesis [3][4].

Why In-Class 3-Hydroxyalkanoates Cannot Substitute for 3-Hydroxyhexanoic Acid (CAS 10191-24-9) in PHA Copolymer Design and Chiral Synthesis


Within the class of 3-hydroxyalkanoic acids (3HAs), chain length and stereochemistry are not interchangeable variables; they are primary determinants of both polymer material performance and biological activity. For PHA copolymer applications, substituting 3-hydroxyhexanoic acid (C6) with the more common short-chain 3-hydroxybutyric acid (C4) or longer-chain homologs such as 3-hydroxyoctanoic acid (C8) produces polymers with markedly different thermal behaviors, crystallization kinetics, and mechanical properties—differences that cannot be compensated for by adjusting monomer feed ratios alone [1]. In pharmaceutical and fine chemical contexts, the stereochemical configuration of the β-hydroxy group is critical; racemic 3-hydroxyhexanoic acid is generally unsuitable for asymmetric synthesis applications, while enantiomerically pure (R)- or (S)-3-hydroxyhexanoic acid (>90% ee) enables stereospecific construction of bioactive molecules [2]. Generic substitution without verifying both chain length and enantiomeric purity therefore introduces unacceptable risk to downstream process reproducibility and product performance.

Quantitative Evidence Guide: Verified Differentiation of 3-Hydroxyhexanoic Acid (CAS 10191-24-9) Versus Closest Analogs and Alternatives


Enantiomeric Excess in R-3-Hydroxyhexanoic Acid Production via PHA Degradation: A Chiral Purity Benchmark

3-Hydroxyhexanoic acid can be obtained in the (R)-configuration at enantiomeric excess exceeding 99.9% via hydrolytic degradation of Pseudomonas putida-synthesized mcl-PHA copolymers, as confirmed by chiral GC analysis [1]. This represents a benchmark for chiral purity within the 3-hydroxyalkanoate class.

Chiral building block PHA degradation Enantiomeric purity

Fractional Distillation Yield of 3-Hydroxyhexanoic Acid Methylester from mcl-PHA Mixtures

During fractional distillation of a mixed 3-hydroxyalkanoic acid methylester pool derived from Pseudomonas putida mcl-PHA, the 3-hydroxyhexanoic acid methylester (C6) fraction achieved a distillation yield of 99.9% (w/w) and was enriched to purity exceeding 96 mol% [1]. This yield quantitatively exceeds that observed for longer-chain homologs processed under identical conditions.

mcl-PHA Monomer purification Distillation yield

Differential Detection of 3-Hydroxyhexanoic Acid in Ketotic Versus Non-Ketotic Human Serum and Urine

3-Hydroxyhexanoic acid was identified by GC-MS in the urine or serum of 5 of 5 diabetic ketoacidotic patients but was not detected in the urine and serum of healthy subjects or diabetic patients without ketosis, demonstrating a binary presence/absence pattern strongly associated with the ketotic state [1].

Biomarker Ketoacidosis Clinical metabolomics

Lipase-Mediated Enantioselective Hydrolysis: Optical Purity Control of Both (R)- and (S)-3-Hydroxyhexanoic Acid

Using porcine pancreatic lipase for asymmetric hydrolysis of racemic 3-hydroxyhexanoic acid esters, both antipodes can be obtained with optical purity exceeding 90% ee, and the configuration of the preferentially obtained product can be inverted by adjusting the conversion ratio below or above 50% [1]. This provides a level of stereochemical control not universally available across all 3-hydroxyalkanoate substrates.

Enzymatic resolution Chiral synthesis Pharmaceutical intermediate

Compositional Analysis of mcl-PHA from Pseudomonas putida: Relative Abundance of 3-Hydroxyhexanoate Monomer

In mcl-PHA produced by Pseudomonas putida Bet001 grown on lauric acid, the monomer distribution was quantified as 6.1 ± 2.0 mol% for 3-hydroxyhexanoate (C6), 40.1 ± 2.7 mol% for 3-hydroxyoctanoate (C8), 32.8 ± 2.8 mol% for 3-hydroxydecanoate (C10), and 21.0 ± 3.2 mol% for 3-hydroxydodecanoate (C12) [1]. This establishes the baseline natural abundance of the C6 monomer relative to its longer-chain counterparts in a representative mcl-PHA production system.

mcl-PHA composition Pseudomonas putida Monomer distribution

Thermal Behavior Modification in PHB Copolymers Containing 3-Hydroxyhexanoate: Comparison of PHBVHHx Versus PHBHHx

Comparative thermal analysis of PHBVHHx (containing 3-hydroxyvalerate and 3-hydroxyhexanoate) versus PHBHHx (containing only 3-hydroxyhexanoate as the second monomer) demonstrated that PHBVHHx exhibited higher crystallization rate, higher degree of crystallinity, and a more compact crystal lattice as revealed by WAXD [1]. The simultaneous incorporation of 3-hydroxyhexanoate with 3-hydroxyvalerate produces distinct thermal behavior not achievable with 3-hydroxyhexanoate alone.

PHA copolymer Thermal properties Crystallization behavior

Validated Application Scenarios for 3-Hydroxyhexanoic Acid (CAS 10191-24-9) Based on Quantitative Evidence


Enantiomerically Pure Chiral Building Block for Pharmaceutical and Agrochemical Synthesis

Procure (R)- or (S)-3-hydroxyhexanoic acid with optical purity exceeding 90% ee for use as a stereospecific intermediate in the synthesis of bioactive molecules, including HMG-CoA reductase inhibitor derivatives and other chirally defined pharmaceuticals [1]. The availability of both antipodes via lipase-mediated resolution, with configurational outcome controllable through conversion ratio adjustment (conversion <50% favors (R)-isomer; >50% favors (S)-isomer), provides synthetic flexibility not universally available across the 3-hydroxyalkanoate class [1]. This application is directly supported by patent literature establishing 3-hydroxyhexanoic acid as a validated intermediate for medicine and agrochemical manufacturing [2].

Analytical Reference Standard for Clinical Metabolomics and Ketoacidosis Biomarker Research

Utilize purified 3-hydroxyhexanoic acid as a GC-MS or LC-MS reference standard for the identification and quantification of this specific metabolite in human serum and urine samples. The compound's demonstrated binary detection pattern—present in ketotic patients (diabetic ketoacidosis and dicarboxylic aciduria) but absent in healthy controls and non-ketotic diabetic patients—establishes its utility as a condition-specific biomarker [1]. Accurate quantification requires an authentic standard to distinguish 3-hydroxyhexanoic acid from structurally similar medium-chain 3-hydroxy acids (C8, C10, C12) that may co-elute or produce overlapping mass spectral signatures [2].

PHA Copolymer Research Requiring Defined 3-Hydroxyhexanoate Incorporation

Employ purified 3-hydroxyhexanoic acid monomer or its derivatives as a feedstock supplement for engineered microbial PHA production when target 3-hydroxyhexanoate (3HHx) content exceeds the natural abundance achievable in wild-type mcl-PHA systems (typically 6.1 ± 2.0 mol% in Pseudomonas putida) [1]. This scenario is particularly relevant for producing PHBHHx and PHBVHHx copolymers where specific 3HHx mol% thresholds dictate material properties, as thermal and crystallization behavior vary significantly with comonomer composition and context [2].

High-Yield Monomer Recovery from mcl-PHA Depolymerization Streams

In processes involving chemical or enzymatic depolymerization of mcl-PHA for monomer recovery, prioritize 3-hydroxyhexanoic acid isolation given its demonstrated 99.9% (w/w) fractional distillation yield—the highest among the C6-C12 3-hydroxyalkanoate methylesters [1]. This superior recovery efficiency, coupled with the ability to achieve >96 mol% purity post-distillation, makes the C6 fraction the most economically favorable target for monomer recovery operations compared to C10 (88.4% yield) or C12 (56.8% yield) homologs processed under identical conditions [1].

Quote Request

Request a Quote for 3-Hydroxyhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.